![molecular formula C22H28N4O2S B4795667 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B4795667.png)
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,4-trimethylpentan-2-yl)acetamide
Overview
Description
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,4-trimethylpentan-2-yl)acetamide is a complex organic compound that features a furan ring, a phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,4-trimethylpentan-2-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the furan ring, which can be synthesized using methods such as the Paal-Knorr synthesis . The triazole ring can be formed through cyclization reactions involving hydrazides and carbon disulfide . The final step involves the coupling of the furan and triazole rings with the acetamide group under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,4-trimethylpentan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions on the phenyl group can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,4-trimethylpentan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,4-trimethylpentan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H [1,2,4] triazole-3-thiol
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1
Uniqueness
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,4-trimethylpentan-2-yl)acetamide is unique due to its combination of a furan ring, a phenyl group, and a triazole ring, which imparts distinct chemical and biological properties
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,4-trimethylpentan-2-yl)acetamide is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.5 g/mol. The presence of the triazole ring and furan moiety enhances its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound under discussion has shown promising results against various bacterial strains. A study highlighted that similar triazole compounds had minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. In vitro studies suggest that compounds with a triazole scaffold can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have been noted for their effectiveness against breast and colon cancer cell lines . The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly influence the anticancer activity .
Anti-inflammatory and Analgesic Properties
Beyond antimicrobial and anticancer activities, some triazole derivatives exhibit anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several studies have evaluated the biological activity of triazole derivatives similar to the compound :
- Antimicrobial Efficacy : A study synthesized several triazole hybrids and tested them against E. coli and S. aureus, reporting MIC values significantly lower than traditional antibiotics .
- Anticancer Potential : Another investigation assessed the cytotoxicity of various triazole compounds on different cancer cell lines, revealing that certain modifications led to enhanced potency against specific tumors .
- Inflammatory Response : Research on triazole derivatives demonstrated their ability to modulate inflammatory responses in animal models, indicating their therapeutic potential in chronic inflammatory conditions .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Interference with enzymes critical for bacterial survival or cancer cell proliferation.
- Membrane Disruption : Alteration of membrane integrity leading to cell death.
- Signal Pathway Modulation : Interaction with signaling pathways that regulate inflammation and apoptosis.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-21(2,3)15-22(4,5)23-18(27)14-29-20-25-24-19(17-12-9-13-28-17)26(20)16-10-7-6-8-11-16/h6-13H,14-15H2,1-5H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBZLYGENBXFBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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